1-Bromodibenzo-p-dioxin
Overview
Description
1-Bromodibenzo-p-dioxin is a chemical compound with the molecular formula C12H7BrO2. It is a derivative of dibenzo-p-dioxin, where one of the hydrogen atoms is replaced by a bromine atom. This compound is used primarily in analytical methods for detecting polybrominated dibenzo-p-dioxins and dibenzofurans in environmental samples.
Mechanism of Action
Target of Action
1-Bromodibenzo-p-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that, when activated, induces a spectrum of biological responses .
Mode of Action
The interaction of this compound with its target, the AhR, results in changes at the genetic level. The compound binds to the AhR, which then functions as a ligand-dependent transcription factor . This interaction leads to alterations in gene expression, potentially occurring at inappropriate times or for inappropriately long durations .
Biochemical Pathways
The biochemical pathways affected by this compound involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are part of the bacterial aerobic degradation of these compounds . The compound’s interaction with the AhR can also alter other biochemical pathways, potentially identifying novel targets for drug development .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . This can lead to a variety of toxicological effects, such as modulation of the immune system, teratogenesis, and tumor promotion . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s persistence and wide dispersion in the environment can lead to bioaccumulation in the food web . Additionally, the compound’s formation and degradation can be influenced by various environmental and anthropogenic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Bromodibenzo-p-dioxin are not fully understood. It is known that dioxins, a group of structurally related chemicals including this compound, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-studied. Dioxins, including this compound, are known to have a broad range of biological effects in animal and cellular models . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Dioxins, including this compound, are known to exert their effects at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Dioxins, including this compound, are known to be persistent environmental pollutants . This suggests that the effects of this compound could change over time in laboratory settings, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. It is known that the effects of dioxins, including this compound, can vary with different dosages .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully understood. Dioxins, including this compound, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Dioxins, including this compound, are known to be persistent environmental pollutants . This suggests that this compound could be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-studied. It is known that dioxins, including this compound, can have effects on the activity or function of proteins within specific compartments or organelles .
Preparation Methods
1-Bromodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the bromination of dibenzo-p-dioxin. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions with appropriate safety and environmental controls .
Chemical Reactions Analysis
1-Bromodibenzo-p-dioxin undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, resulting in the formation of dibenzo-p-dioxin.
Common reagents used in these reactions include bromine, hydroxide ions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromodibenzo-p-dioxin has several scientific research applications:
Environmental Chemistry: It is used as a standard for environmental testing and research, particularly in the detection of polybrominated dibenzo-p-dioxins and dibenzofurans in environmental samples.
Analytical Chemistry: The compound is employed in analytical methods to study the presence and concentration of related dioxins and furans in various matrices.
Toxicology Research: Researchers use this compound to study the toxicological effects of brominated dioxins and their impact on human health and the environment.
Comparison with Similar Compounds
1-Bromodibenzo-p-dioxin is similar to other dioxin-like compounds, such as:
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity and environmental persistence.
Polybrominated dibenzofurans (PBDFs): These are structurally related to this compound but have a different arrangement of bromine atoms.
Polychlorinated biphenyls (PCBs): Although structurally different, PCBs share similar toxicological properties and mechanisms of action with dioxin-like compounds
This compound is unique due to its specific bromination, which influences its chemical reactivity and environmental behavior compared to its chlorinated counterparts.
Properties
IUPAC Name |
1-bromodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872101 | |
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103456-34-4, 105908-71-2 | |
Record name | 1-Bromooxanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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